



Application Note: In Vitro H+/K+-ATPase Inhibition Assay for Linaprazan Glurate

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Compound of Interest		
Compound Name:	Linaprazan Glurate	
Cat. No.:	B8818405	Get Quote

Introduction

Linaprazan glurate (X842) is a prodrug of linaprazan, a potent and reversible potassium-competitive acid blocker (P-CAB).[1][2][3][4] P-CABs represent a distinct class of drugs for managing acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), which irreversibly bind to the gastric H+/K+-ATPase (proton pump), P-CABs function through a different mechanism.[5] They competitively and reversibly inhibit the proton pump by blocking the potassium (K+) binding site, which is the final step in the gastric acid secretion pathway. A key advantage of this mechanism is that P-CABs do not require acid-mediated activation, allowing for a more rapid onset of action compared to PPIs.

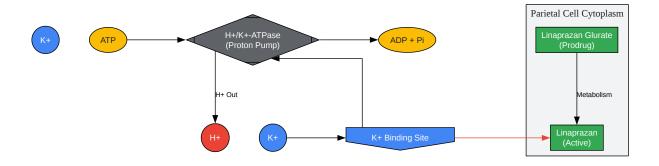
The in vitro H+/K+-ATPase inhibition assay is a fundamental tool for characterizing the pharmacological properties of P-CABs like **linaprazan glurate**. This assay is crucial for determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and for understanding its direct interaction with the target enzyme. This document provides a detailed protocol for performing this assay, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: P-CABs

The secretion of gastric acid is driven by the H+/K+-ATPase enzyme found in the parietal cells of the stomach lining. This enzyme actively pumps hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+). **Linaprazan glurate** is metabolized to its active form, linaprazan, which then accumulates in the acidic environment of the parietal cell canaliculi.



There, it binds ionically and reversibly to the K+ binding site on the luminal side of the H+/K+-ATPase, preventing the conformational changes necessary for proton translocation and thereby inhibiting acid secretion.



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Caption: **Linaprazan glurate** action on the gastric H+/K+-ATPase.

Quantitative Data Summary

The inhibitory potency of **linaprazan glurate** and its active metabolite, linaprazan, has been quantified and compared to other P-CABs. The data clearly shows that **linaprazan glurate** (X842) itself is a weak inhibitor, consistent with its role as a prodrug, while the active metabolite, linaprazan, is significantly more potent.



Compound	IC50 (nM)	95% Confidence Interval (nM)	Notes
Linaprazan Glurate (X842)	436.20	227.3–806.6	Prodrug with weak in vitro activity.
Linaprazan (Active Metabolite)	40.21	24.02–66.49	Active form with potent inhibitory activity.
Vonoprazan (Comparator)	17.15	10.81–26.87	A potent P-CAB used as a positive control.

Data sourced from in vitro assays using H+/K+-ATPase from rabbit gastric glands in the presence of K+.

Experimental Protocols

This section details the methodology for preparing the enzyme source and conducting the inhibition assay.

Part 1: Preparation of H+/K+-ATPase Enriched Microsomes

This protocol describes the isolation of microsomal vesicles enriched with H+/K+-ATPase from a mammalian stomach, which serves as the enzyme source.

Materials:

- Fresh rabbit or sheep stomach
- Homogenization Buffer: 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4
- Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4
- · Dounce or Teflon-glass homogenizer
- · Refrigerated centrifuge and ultracentrifuge



• Bradford assay reagents

Procedure:

- Tissue Preparation: Immediately after excision, wash the stomach with ice-cold saline. Scrape the gastric mucosa from the underlying muscle layer.
- Homogenization: Place the mucosal scrapings in 5-10 volumes of ice-cold Homogenization Buffer and homogenize thoroughly.
- Low-Speed Centrifugation: Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
- High-Speed Centrifugation: Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
- Washing and Resuspension: Discard the supernatant. Resuspend the microsomal pellet in Resuspension Buffer and repeat the high-speed centrifugation step to wash the microsomes.
- Final Preparation: Resuspend the final pellet in a minimal volume of Resuspension Buffer.
- Protein Quantification: Determine the total protein concentration of the microsomal preparation using the Bradford assay.
- Storage: Aliquot the enzyme preparation and store at -80°C until use.

Part 2: In Vitro H+/K+-ATPase Inhibition Assay

This assay measures enzyme activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method.

Materials:

- H+/K+-ATPase enriched microsomes (from Part 1)
- Linaprazan glurate stock solution (in DMSO) and serial dilutions
- Positive control (e.g., Vonoprazan or Linaprazan)



- Assay Buffer: 20-40 mM Tris-HCl, pH 7.4
- Reagents: 2 mM ATP, 2 mM MgCl₂, 10 mM KCl
- Reaction Stop Solution: 10% Trichloroacetic Acid (TCA) or Malachite Green Reagent
- Phosphate standard solution
- 96-well microplate and microplate reader

Procedure:

- Preparation: Prepare serial dilutions of Linaprazan glurate and control inhibitors in the assay buffer.
- Pre-incubation: In a 96-well plate, add the H+/K+-ATPase enzyme preparation to wells
 containing varying concentrations of Linaprazan glurate, vehicle control (DMSO), and
 positive control. Pre-incubate the plate at 37°C for 30-60 minutes.
- Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed mixture of ATP,
 MgCl₂, and KCl to each well. The final volume should be consistent across all wells.
- Incubation: Incubate the plate at 37°C for 30 minutes.
- Reaction Termination: Stop the reaction by adding the Stop Solution (e.g., cold 10% TCA or Malachite Green Reagent). If using TCA, centrifuge the plate to pellet the precipitated protein.
- Color Development: If using a colorimetric reagent like Malachite Green, allow 15 minutes at room temperature for color to develop.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

Part 3: Data Analysis

 Phosphate Quantification: Use the absorbance readings from the phosphate standard curve to determine the concentration of Pi released in each well.



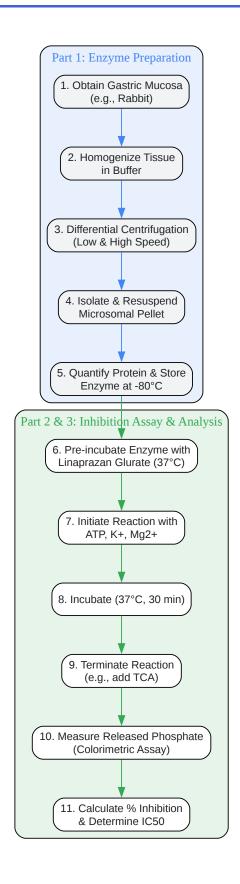




• Calculate Percent Inhibition: Determine the percent inhibition of H+/K+-ATPase activity for each inhibitor concentration using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] x 100

• Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.





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Caption: Experimental workflow for the H+/K+-ATPase inhibition assay.



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